5-(Ethoxycarbonyl)-1H-indazole-3-carboxylicacid
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Overview
Description
5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid is a heterocyclic organic compound that features an indazole core with ethoxycarbonyl and carboxylic acid functional groups. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with ortho-substituted benzoic acids, followed by esterification to introduce the ethoxycarbonyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
In an industrial setting, the production of 5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The indazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic and nucleophilic reagents, such as halogens and alkylating agents, are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Indazole derivatives, including 5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Acetyl-1H-indazole-3-carboxylic acid
- 5-Methyl-1H-indazole-3-carboxylic acid
- 5-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid
Uniqueness
5-(Ethoxycarbonyl)-1H-indazole-3-carboxylic acid is unique due to the presence of both ethoxycarbonyl and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indazole derivatives.
Properties
Molecular Formula |
C11H10N2O4 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
5-ethoxycarbonyl-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O4/c1-2-17-11(16)6-3-4-8-7(5-6)9(10(14)15)13-12-8/h3-5H,2H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
DMHJVWLJGPDILV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NN=C2C(=O)O |
Origin of Product |
United States |
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